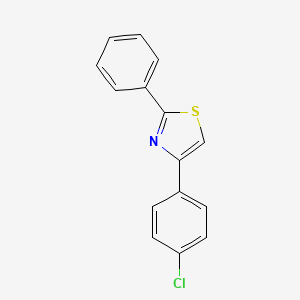
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to exhibit various biochemical and physiological effects, making it an attractive candidate for further research.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The compound could be used in the design of new pharmacological agents due to its structural complexity and potential for chemical modifications. Its piperidine core is a common feature in molecules with central nervous system activity, suggesting possible applications in developing treatments for neurological disorders .
Synthesis of Biologically Active Molecules
The piperidine moiety is a common structure found in natural products and biologically active molecules. This compound could serve as a key intermediate in synthesizing complex natural products or as a scaffold for generating libraries of molecules for high-throughput screening in drug discovery .
Anti-Tubercular Agents
Compounds with a piperidine structure have been explored for their anti-tubercular properties. Given the structural similarity, the compound may be investigated for its efficacy against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Kinase Inhibition
Piperidine derivatives have been designed as kinase inhibitors, which are vital in regulating cellular processes. This compound could be studied for its potential to inhibit specific kinases implicated in cancer and other diseases, offering a pathway to targeted therapies .
Alkaloid Synthesis
Alkaloids, many of which contain piperidine rings, have various pharmacological effects. This compound could be used as a starting material or intermediate in the synthesis of complex alkaloids with potential therapeutic benefits .
Neurotransmitter Receptor Modulation
Due to the structural features that resemble neurotransmitters or their modulators, this compound could be investigated for its ability to interact with neurotransmitter systems, such as the cholinergic or dopaminergic systems, which could lead to new treatments for psychiatric or neurodegenerative diseases .
Anti-Inflammatory and Analgesic Applications
Piperidine derivatives are known to exhibit anti-inflammatory and analgesic effects. Research into this compound’s activity in these areas could lead to the development of new pain relief medications or anti-inflammatory drugs .
Chemical Biology and Probe Development
In chemical biology, this compound could be used to develop probes to study biological processes at the molecular level. Its ability to be chemically modified allows for the introduction of reporter groups or affinity tags, which can be used to visualize or isolate biological molecules in research .
Each of these applications represents a unique field of research where N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cinnamamide could make a significant impact. The compound’s versatility and the presence of both a piperidine ring and a sulfonyl group open up a wide range of possibilities for exploration in scientific research. The above analysis is based on the general properties and activities of piperidine derivatives as reported in recent scientific literature .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, such as binding to receptors or enzymes, inhibiting their function, or modulating their activity .
Biochemical Pathways
Piperidine derivatives have been reported to influence a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
One study suggested that similar compounds have reliable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
(E)-3-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h1-3,6-9,11-17,19,24H,4-5,10,18H2,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYPYCFRTJCELO-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


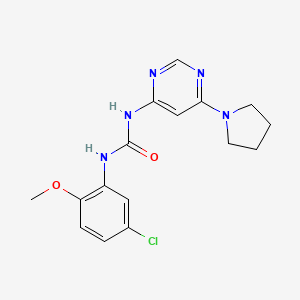
![N-cyclohexyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2891079.png)

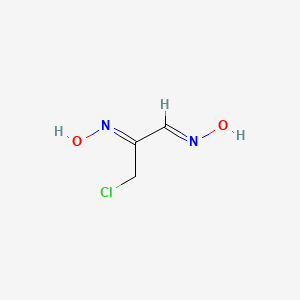

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)
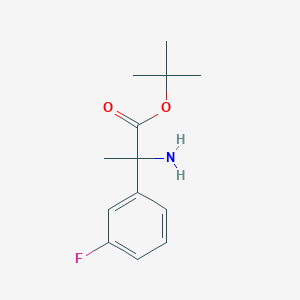
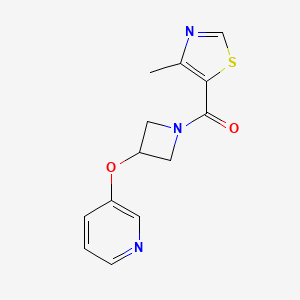
![4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2891090.png)
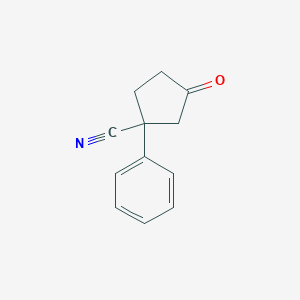
![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)
